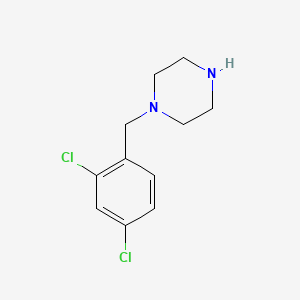

1-(2,4-Dichlorobenzyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2/c12-10-2-1-9(11(13)7-10)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKXBWXIOSLDQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00328519 | |

| Record name | 1-(2,4-Dichlorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51619-56-8 | |

| Record name | 1-(2,4-Dichlorobenzyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,4-Dichlorobenzyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Introduction: Unveiling a Core Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Chemical Properties of 1-(2,4-Dichlorobenzyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

1-(2,4-Dichlorobenzyl)piperazine is a disubstituted piperazine derivative that has garnered significant interest within the fields of synthetic and medicinal chemistry. Its structure is characterized by a central piperazine ring, a versatile pharmacophore, which is N-substituted with a 2,4-dichlorobenzyl group. This strategic combination imparts a unique set of physicochemical properties, making it a valuable intermediate in the synthesis of complex molecules and a key building block in the design of novel therapeutic agents. The piperazine moiety often confers aqueous solubility and basicity, crucial for drug formulation and physiological interaction, while the dichlorinated benzyl group enhances lipophilicity and provides specific steric and electronic features for molecular recognition at biological targets.

This guide offers a comprehensive exploration of the core chemical properties of 1-(2,4-Dichlorobenzyl)piperazine, moving from its fundamental physicochemical characteristics and synthesis to its reactivity, analytical characterization, and pharmacological context. The insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge required for its effective handling, application, and innovation.

Physicochemical and Structural Characteristics

The chemical identity and behavior of 1-(2,4-Dichlorobenzyl)piperazine are dictated by its molecular structure. The presence of two nitrogen atoms in the piperazine ring, one tertiary and one secondary, establishes it as a weak base. The electron-withdrawing nature of the two chlorine atoms on the benzene ring can subtly influence the basicity of the adjacent benzylic nitrogen.

Table 1: Core Physicochemical Properties of 1-(2,4-Dichlorobenzyl)piperazine

| Property | Value | Source |

| IUPAC Name | 1-[(2,4-dichlorophenyl)methyl]piperazine | [1] |

| CAS Number | 51619-56-8 | [1] |

| Molecular Formula | C₁₁H₁₄Cl₂N₂ | [1] |

| Molecular Weight | 245.14 g/mol | [1] |

| Appearance | Typically a pale yellow liquid or low-melting solid | [2] |

| Solubility | The parent compound, piperazine, is freely soluble in water and ethylene glycol.[3] The dichlorobenzyl group increases lipophilicity, suggesting solubility in organic solvents like THF, EtOAc, and MeOH. | |

| XLogP3 | 2.6 | [1] |

| pKa | The parent piperazine has two pKa values of 5.35 and 9.73.[3] The exact pKa of the derivative may vary. |

Synthesis and Purification: A Practical Workflow

The most common and direct synthesis of 1-(2,4-Dichlorobenzyl)piperazine involves the nucleophilic substitution reaction between piperazine and 2,4-dichlorobenzyl chloride. The secondary amine of piperazine acts as the nucleophile, displacing the chloride from the benzyl chloride.

Causality in Experimental Design

The choice of an excess of piperazine is strategic; it serves not only as a reactant but also as a base to neutralize the hydrochloric acid formed during the reaction, thus preventing the formation of the unreactive piperazine dihydrochloride salt. Tetrahydrofuran (THF) is selected as the solvent due to its ability to dissolve both the piperazine starting material and the benzyl chloride, while being relatively inert under the reaction conditions. Refluxing provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe. The subsequent basic aqueous workup is critical for converting any remaining piperazinium salts into the free base, ensuring the product is soluble in the organic extraction solvent (e.g., Ethyl Acetate).

Detailed Experimental Protocol[2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve anhydrous piperazine (e.g., 4 equivalents) in freshly distilled tetrahydrofuran (THF).

-

Addition of Electrophile: To the stirring solution, add 2,4-dichlorobenzyl chloride (1 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 66°C for THF) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzyl chloride starting material is consumed.

-

Workup: Allow the mixture to cool to room temperature. Filter the mixture to remove the piperazine hydrochloride precipitate. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dilute the resulting residue with Ethyl Acetate (EtOAc) and water. Basify the aqueous layer to a pH > 12 with a 1N NaOH solution to ensure the product is in its free base form. Separate the organic layer.

-

Washing: Wash the organic phase sequentially with water and brine to remove residual salts and impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, often as an oil.

-

Purification: Purify the crude oil via column chromatography on silica gel, using a solvent gradient (e.g., starting with Ethyl Acetate/Petroleum Ether and progressing to Methanol/Ethyl Acetate) to afford the pure 1-(2,4-Dichlorobenzyl)piperazine.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of 1-(2,4-Dichlorobenzyl)piperazine.

Chemical Reactivity and Stability

The reactivity of 1-(2,4-Dichlorobenzyl)piperazine is dominated by the chemistry of the secondary amine at the N4 position of the piperazine ring. This nitrogen is a nucleophilic and basic center, readily participating in a variety of chemical transformations.

-

Acid-Base Chemistry: As a base, it reacts exothermically with acids to form piperazinium salts.[4] This property is frequently exploited to improve the crystallinity and aqueous solubility of drug candidates.

-

N-Alkylation and N-Acylation: The secondary amine can be readily alkylated or acylated to introduce further diversity, a common strategy in the synthesis of pharmaceutical libraries.

-

Stability and Storage: The parent piperazine compound is known to be hygroscopic and can absorb atmospheric carbon dioxide.[3][4] Therefore, 1-(2,4-Dichlorobenzyl)piperazine should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place to prevent degradation.[5] It is generally incompatible with strong oxidizing agents, isocyanates, and acid halides.[4]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is standard practice.

Core Analytical Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides a proton map of the molecule. Expect to see characteristic signals for the aromatic protons on the dichlorophenyl ring, a singlet for the benzylic (CH₂) protons, and multiplets for the eight protons on the piperazine ring, which often appear as two distinct sets of signals due to their different chemical environments.

-

¹³C NMR: Confirms the carbon framework. Distinct signals will be present for the aromatic carbons (with those bearing chlorine atoms shifted downfield), the benzylic carbon, and the carbons of the piperazine ring.

-

-

Mass Spectrometry (MS): Used to confirm the molecular weight. Under Electron Ionization (EI), a characteristic fragmentation pattern would include the molecular ion peak (M⁺) and a prominent peak corresponding to the 2,4-dichlorobenzyl cation resulting from cleavage at the benzylic C-N bond.

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. While the piperazine core itself lacks a strong UV chromophore, the 2,4-dichlorobenzyl group allows for reliable detection using a standard UV detector (e.g., at 254 nm).[6] A reverse-phase C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water gradient, often with a buffer or acid modifier like phosphoric acid, is a common starting point for method development.[6]

Analytical Workflow Diagram

Caption: Standard analytical workflow for identity and purity confirmation.

Pharmacological Context and Toxicological Profile

While specific pharmacological data for 1-(2,4-Dichlorobenzyl)piperazine is not extensively published, its structural components are well-studied in drug development. Piperazine derivatives are a large class of compounds with diverse biological activities, famously including anthelmintic, antihistaminic, antipsychotic, and antidepressant effects.[7][8] Many act on the central nervous system (CNS) by modulating neurotransmitter systems, including dopamine, serotonin, and norepinephrine pathways.[9]

The metabolism of piperazine-containing drugs often proceeds via cytochrome P450 (CYP450) enzymes, followed by conjugation reactions like glucuronidation or sulfation.[9] The dichlorobenzyl moiety would likely influence the compound's metabolic stability and potential for specific CYP enzyme interactions.

Safety and Handling

Based on aggregated GHS data, 1-(2,4-Dichlorobenzyl)piperazine is classified as an irritant.[1] Researchers must adhere to strict safety protocols when handling this compound.

Table 2: GHS Hazard and Precautionary Statements [1]

| Classification | Code | Statement |

| Hazard | H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Standard laboratory practice, including the use of a fume hood, safety glasses, and chemical-resistant gloves, is mandatory.[5][10]

Conclusion

1-(2,4-Dichlorobenzyl)piperazine is a foundational chemical entity whose properties are a direct consequence of its hybrid structure. Its synthesis is straightforward, relying on established nucleophilic substitution chemistry. The reactivity is centered on the secondary amine of the piperazine ring, allowing for extensive derivatization. Analytical confirmation is readily achieved through a combination of spectroscopic and chromatographic techniques. While it must be handled with care due to its irritant properties, its value as a synthetic intermediate and a scaffold for drug discovery makes a thorough understanding of its chemical properties essential for any scientist working in the field.

References

- Patel, D. P., et al. (2011). A Review on Analytical Methods for Piperazine Determination. International Journal of Pharmaceutical and Clinical Research, 3(4), 84-87.

-

PubChem. (n.d.). 1-(2,4-Dichlorophenyl)piperazine. Retrieved from [Link]

- G. Amphray Laboratories. (n.d.). Piperazine Dihydrochloride USP.

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2,4-Dichlorobenzyl)piperazine. Retrieved from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

- Google Patents. (n.d.). CN110850012A - Detection method of 1-(2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof.

- Dargan, P. I., et al. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. Drug Testing and Analysis, 3(7-8), 435-442.

- Google Patents. (n.d.). CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.

- Hiji, M. F., et al. (2007). Process development of the synthesis of 2, 3-dichlorophenylpiperazine. Journal of Beijing University of Chemical Technology, 34(4).

-

ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

- Pharmacology Lectures. (2024). Pharmacology of Piperazine. YouTube.

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PIPERAZINES. Retrieved from [Link]

Sources

- 1. 1-(2,4-Dichlorobenzyl)piperazine | C11H14Cl2N2 | CID 411179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(2,4-DICHLOROBENZYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. PIPERAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. combi-blocks.com [combi-blocks.com]

- 6. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]

- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

1-[(2,4-dichlorophenyl)methyl]piperazine properties

An In-Depth Technical Guide to 1-[(2,4-Dichlorophenyl)methyl]piperazine: Properties, Synthesis, and Applications

Executive Summary

1-[(2,4-Dichlorophenyl)methyl]piperazine is a heterocyclic organic compound that serves as a pivotal structural intermediate in the field of medicinal chemistry. Integrating the pharmacologically significant piperazine moiety with the electronically-modulating 2,4-dichlorophenyl group, this compound represents a versatile scaffold for the synthesis of a wide array of biologically active molecules. The piperazine ring is a ubiquitous feature in central nervous system (CNS) active drugs, valued for its ability to confer favorable pharmacokinetic properties and engage in specific binding interactions with biological targets.[1] This guide provides a comprehensive technical overview of the physicochemical properties, synthesis, characterization, and toxicological profile of 1-[(2,4-Dichlorophenyl)methyl]piperazine, tailored for researchers, scientists, and professionals in drug development.

Introduction

The piperazine ring is one of the most prevalent heterocyclic motifs found in approved pharmaceutical agents.[2] Its prevalence is attributed to several key factors: the two nitrogen atoms provide sites for substitution, allowing for the precise spatial arrangement of pharmacophoric groups, and its basic nature enhances aqueous solubility and allows for the formation of pharmaceutically acceptable salts.[3] When combined with a dichlorinated phenyl ring, the resulting molecule becomes a valuable building block for targeting a range of receptors and enzymes. This guide elucidates the core characteristics of 1-[(2,4-dichlorophenyl)methyl]piperazine, providing foundational knowledge for its application in synthetic and medicinal chemistry programs.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physicochemical properties are fundamental to its application in research and development.

Compound Identification

| Identifier | Value | Reference |

| IUPAC Name | 1-[(2,4-dichlorophenyl)methyl]piperazine | PubChem[4] |

| CAS Number | 51619-56-8 | PubChem[4] |

| PubChem CID | 411179 | PubChem[4] |

| Molecular Formula | C₁₁H₁₄Cl₂N₂ | PubChem[4] |

| Molecular Weight | 245.14 g/mol | PubChem[4] |

| InChIKey | VYKXBWXIOSLDQR-UHFFFAOYSA-N | PubChem[4] |

| Canonical SMILES | C1CN(CCN1)CC2=C(C=C(C=C2)Cl)Cl | PubChem[4] |

Physical and Chemical Properties

| Property | Value | Reference / Note |

| Appearance | White crystalline solid | Inferred from related compounds[5][6] |

| XLogP3 | 2.6 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

| Topological Polar Surface Area | 15.3 Ų | PubChem[4] |

| pKa | ~8-9 (Predicted) | Based on related structures[5][7] |

Synthesis and Characterization

The synthesis of 1-[(2,4-dichlorophenyl)methyl]piperazine is most efficiently achieved through the nucleophilic substitution of piperazine onto a suitable 2,4-dichlorobenzyl electrophile. This approach is reliable and scalable for laboratory purposes.

Synthetic Pathway: Nucleophilic Alkylation

The core principle of this synthesis is the N-alkylation of the secondary amine of piperazine with 2,4-dichlorobenzyl chloride. The reaction requires a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: Workflow for the synthesis of 1-[(2,4-dichlorophenyl)methyl]piperazine.

Experimental Protocol: Synthesis

This protocol provides a self-validating methodology for the synthesis and purification of the target compound.

Objective: To synthesize 1-[(2,4-dichlorophenyl)methyl]piperazine via N-alkylation.

Materials:

-

Piperazine (anhydrous)

-

2,4-Dichlorobenzyl chloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (ACN), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deionized water

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add piperazine (2.0 eq) and anhydrous potassium carbonate (2.5 eq). Purge the flask with nitrogen.

-

Causality: Using an excess of piperazine can favor mono-alkylation. Potassium carbonate is a mild inorganic base, effective at scavenging the HCl byproduct without promoting side reactions. Anhydrous conditions prevent unwanted reactions with water.

-

-

Addition of Reactants: Add anhydrous acetonitrile to the flask to create a slurry. Add a solution of 2,4-dichlorobenzyl chloride (1.0 eq) in acetonitrile dropwise to the stirring mixture at room temperature.

-

Causality: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction. Dropwise addition helps control any potential exotherm.

-

-

Reaction Monitoring: Heat the reaction mixture to 50-60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzyl chloride spot is consumed.

-

Causality: Gentle heating increases the reaction rate. TLC provides a simple and rapid method to qualitatively assess reaction completion.

-

-

Workup: Cool the reaction to room temperature. Filter the mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with deionized water (2x) and then brine (1x).

-

Causality: The workup removes inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and further dry the organic layer.

-

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil/solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine.

-

Causality: Column chromatography separates the target compound from unreacted piperazine, di-alkylated byproduct, and other impurities. The addition of triethylamine to the eluent prevents the basic product from streaking on the acidic silica gel.

-

-

Final Product: Combine the pure fractions and evaporate the solvent to yield 1-[(2,4-dichlorophenyl)methyl]piperazine as a solid.

Characterization Workflow

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic and chromatographic methods.

Caption: A standard workflow for the analytical characterization of the final compound.

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons on the dichlorophenyl ring, a singlet for the benzylic -CH₂- group, and two multiplets corresponding to the four protons on each side of the piperazine ring.

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak [M+H]⁺ corresponding to the calculated exact mass (245.06). The characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4) would provide definitive confirmation.

-

HPLC: High-Performance Liquid Chromatography is used to determine the purity of the final compound, which should typically be >95% for use in further research.

Pharmacological Context and Toxicological Profile

Pharmacological Significance

1-[(2,4-Dichlorophenyl)methyl]piperazine is not typically an active pharmaceutical ingredient (API) itself but is a crucial intermediate. The piperazine core is a privileged scaffold in CNS drug discovery, forming the backbone of drugs for depression, psychosis, and anxiety.[1] Its derivatives are found in numerous approved drugs, including the antifungal agent ketoconazole and the antidepressant trazodone.[8][9] The 2,4-dichloro substitution pattern on the phenyl ring significantly alters the electronic and lipophilic properties of the molecule, which can enhance binding affinity to specific biological targets and improve metabolic stability.

Toxicological and Safety Data

It is imperative to handle this compound with appropriate safety precautions. The Globally Harmonized System (GHS) classification indicates potential hazards.

| Hazard Statement | Classification | Source |

| H315 | Causes skin irritation | ECHA C&L Inventory[4] |

| H319 | Causes serious eye irritation | ECHA C&L Inventory[4] |

| H335 | May cause respiratory irritation | ECHA C&L Inventory[4] |

The parent piperazine scaffold is known to have low acute toxicity but can act as a GABA receptor antagonist, leading to potential neurotoxicity in specific contexts.[10] It is also recognized as a skin sensitizing agent.[10] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Applications in Drug Discovery

The primary application of 1-[(2,4-dichlorophenyl)methyl]piperazine is as a versatile chemical building block. The secondary amine of the piperazine ring is a nucleophilic handle that can be readily derivatized through various chemical reactions to build molecular complexity and explore structure-activity relationships (SAR).

Caption: Potential derivatization pathways from the core scaffold.

-

Amide Formation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) yields amide derivatives.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forms tertiary amines.

-

Nucleophilic Aromatic Substitution (SₙAr): Reaction with electron-deficient aromatic rings (e.g., fluoro-substituted heterocycles) can generate complex arylpiperazine structures, a common motif in kinase inhibitors.[2]

Conclusion

1-[(2,4-Dichlorophenyl)methyl]piperazine is a compound of significant value to the scientific research community, particularly in drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an ideal starting point for the development of novel therapeutic agents. This guide has provided a technical framework for understanding and utilizing this important chemical intermediate, emphasizing the causality behind experimental procedures and the critical importance of safety and analytical validation.

References

-

PubChem. (n.d.). 1-(4-((2-(2,4-Dichlorophenyl)-2-((1H-1,2,4-triazol-1-yl)methyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-4-(propan-2-yl)piperazine. Retrieved from [Link]

-

IndiaMART. (n.d.). 1 2 3 Di Chlorophenyl Piperazine HCL Manufacturer in Padra, Gujarat. Retrieved from [Link]

-

European Patent Office. (2017). Synthesis of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]piperazine. Retrieved from [Link]

-

MDPI. (n.d.). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2,4-Dichlorobenzyl)piperazine. Retrieved from [Link]

-

European Commission. (n.d.). Opinion on the results of the RA of Piperazine (HH), CSTEE plenary. Retrieved from [Link]

-

PubMed. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2,4-Dichlorophenyl)piperazine. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2,3-Dichlorophenyl)piperazine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

- Google Patents. (n.d.). CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.

Sources

- 1. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 1-(2,4-Dichlorobenzyl)piperazine | C11H14Cl2N2 | CID 411179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. ossila.com [ossila.com]

- 7. 1-(2,3-Dichlorophenyl)-piperazine CAS#: 41202-77-1 [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. 1-(4-(4-((2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)piperazin-1-yl)ethanone | C26H28Cl2N4O4 | CID 3823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ec.europa.eu [ec.europa.eu]

Technical Guide: Safety, Hazards, and Handling of 1-(2,4-Dichlorobenzyl)piperazine

[1]

Executive Summary

1-(2,4-Dichlorobenzyl)piperazine is a critical secondary amine intermediate used in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly within the antifungal and antihistamine therapeutic classes.[1] While it serves as a versatile building block for introducing the pharmacophoric 2,4-dichlorobenzyl moiety, it presents specific occupational hazards.[1]

This compound acts as a significant mucous membrane, skin, and respiratory irritant (GHS Category 2/3). Furthermore, as a piperazine derivative, it carries an inherent risk of respiratory sensitization and potential cross-reactivity in sensitized individuals.[1] This guide synthesizes toxicological data with practical handling protocols to ensure operational safety during drug development workflows.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

Understanding the physical state and chemical properties is the first line of defense in hazard mitigation.[1]

| Property | Specification |

| Chemical Name | 1-(2,4-Dichlorobenzyl)piperazine |

| Synonyms | 1-[(2,4-Dichlorophenyl)methyl]piperazine; N-(2,4-Dichlorobenzyl)piperazine |

| CAS Number | 51619-56-8 |

| Molecular Formula | C₁₁H₁₄Cl₂N₂ |

| Molecular Weight | 245.15 g/mol |

| Physical State | Viscous liquid or low-melting solid (depending on purity/salt form) |

| Basicity (pKa) | ~9.8 (estimated for secondary amine nitrogen) |

| Solubility | Soluble in DCM, Methanol, DMSO; sparingly soluble in water (unless protonated) |

Hazard Identification & Toxicological Profiling[1]

GHS Classification (29 CFR 1910.1200 / CLP)

Based on structural activity relationships (SAR) and available safety data for the piperazine class, this compound is classified as follows:

-

Serious Eye Damage/Eye Irritation: Category 2A (H319)[3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[2][3]

Critical Note on Sensitization: While specific data for CAS 51619-56-8 is limited, the parent compound piperazine is a known respiratory sensitizer (H334).[1] Researchers must treat 1-(2,4-Dichlorobenzyl)piperazine as a potential sensitizer by proxy.[1]

Toxicological Mechanisms[1]

-

Irritation: The secondary amine functionality is basic (pKa ~9.8). Upon contact with moist mucous membranes (eyes, lungs), it protonates, raising local pH and causing saponification of membrane lipids, leading to tissue irritation or necrosis at high concentrations.[1]

-

Systemic Toxicity: Piperazine derivatives can cross the blood-brain barrier.[1] Acute overexposure may lead to transient neurological effects (dizziness, ataxia), although this is more common with lower molecular weight piperazines.

Risk Mitigation & Handling Protocols

Engineering Controls

The primary control measure must be containment .

-

Fume Hood: All handling (weighing, dispensing, reaction setup) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.

-

Local Exhaust: If using large quantities (>100g) or heating the substance, use local exhaust ventilation (LEV) with HEPA filtration.

Personal Protective Equipment (PPE)

-

Eye/Face: Chemical splash goggles are mandatory. A face shield is required if the reaction involves vigorous mixing or potential for splashing.

-

Skin: Nitrile gloves (minimum thickness 0.11 mm) provide adequate splash protection. For prolonged immersion or cleanup, use laminated film (e.g., Silver Shield®) gloves.

-

Respiratory: If engineering controls are compromised or during spill cleanup, use a NIOSH-approved respirator with P100 cartridges (for particulates) and Organic Vapor (OV) cartridges.

Self-Validating Safety Workflow

A "self-validating" protocol includes built-in checks to confirm safety before proceeding.[1]

-

The pH Check: Before disposal of aqueous waste containing this compound, verify pH. It will be basic; neutralize to pH 6–8 with dilute HCl to prevent downstream corrosion or reactivity.

-

The Amine Test: Use damp pH paper near the workspace (outside the hood) periodically. A color change to blue indicates containment failure (amine vapors escaping).

Emergency Response & First Aid

Exposure Response Workflow

The following diagram outlines the immediate decision logic for exposure incidents.

Figure 1: Immediate response logic for exposure to 1-(2,4-Dichlorobenzyl)piperazine.[1]

Spill Cleanup[1]

-

Evacuate the immediate area.

-

Don PPE: Goggles, double nitrile gloves, respiratory protection (OV/P100).

-

Contain: Use an inert absorbent (vermiculite or sand). Do not use sawdust (reaction with basic amines can be exothermic).

-

Neutralize: Wipe the area with a dilute (1-2%) acetic acid solution to neutralize traces of the amine.

Technical Context: Synthesis & Impurities

In drug development, this compound is typically synthesized via the nucleophilic substitution of 2,4-Dichlorobenzyl chloride with excess piperazine .[1] Understanding this pathway highlights additional hazards.[4]

Synthesis Hazard Pathway

The synthesis introduces the risk of the alkylating agent (benzyl chloride derivative) and the corrosive nature of the starting piperazine.[1]

Figure 2: Synthesis workflow highlighting the transition from high-hazard starting materials to the target intermediate.

Impurity Profile

-

Bis-1,4-(2,4-dichlorobenzyl)piperazine: This is a common impurity if the piperazine stoichiometry is not carefully controlled.[1] It is less soluble and may precipitate, complicating purification.[1]

-

Unreacted Alkyl Halide: Traces of 2,4-dichlorobenzyl chloride are highly lachrymatory.[1] Ensure the reaction is quenched or the product is thoroughly washed with non-polar solvents to remove organic halides.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 411179, 1-(2,4-Dichlorobenzyl)piperazine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 1-(2,4-dichlorobenzyl)piperazine (CAS 51619-56-8).[1][5] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. combi-blocks.com [combi-blocks.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 1-(2,4-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 2737527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(2,4-Dichlorobenzyl)piperazine | C11H14Cl2N2 | CID 411179 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-(2,4-Dichlorobenzyl)piperazine: Pharmacophore Mechanics & Synthetic Utility

[1][2]

Executive Summary

1-(2,4-Dichlorobenzyl)piperazine is a privileged scaffold and pharmaceutical intermediate that bridges two distinct pharmacological classes: antimicrobial/antifungal agents and Sigma-1 receptor (

While primarily employed as a precursor in the synthesis of complex phenylpiperazines and antifungal azoles, the molecule itself exhibits intrinsic bioactivity. Its mechanism of action is multimodal, driven by its ability to modulate calcium homeostasis via

Chemical Biology & SAR Analysis

The molecule's efficacy is defined by its Structure-Activity Relationship (SAR), which dictates its binding affinity and bioavailability.[1]

| Structural Component | Chemical Feature | Biological Function |

| 2,4-Dichlorobenzyl Group | Lipophilic, Electron-withdrawing | Membrane Anchor: Facilitates insertion into lipid bilayers.Halogen Bonding: Cl atoms form specific interactions with receptor pockets (e.g., |

| Piperazine Ring | Secondary Amine ( | Cationic Charge: Protonated at physiological pH, allowing electrostatic interaction with anionic residues (e.g., Asp/Glu in GPCRs).Conformational Rigidity: Reduces entropic penalty upon binding. |

| N1-Methylene Linker | Rotatable Bond | Flexibility: Allows the aromatic head and amine tail to adopt optimal orientations for induced fit binding.[1] |

Mechanism of Action (MoA)

Primary Mechanism: Sigma-1 Receptor ( R) Modulation

Benzylpiperazines are classic high-affinity ligands for the Sigma-1 receptor , an endoplasmic reticulum (ER) chaperone protein.[1] 1-(2,4-Dichlorobenzyl)piperazine acts as a modulator (often antagonist-like in isolation, agonist-like in derivatives) of this system.[1]

-

Target:

Receptor at the Mitochondria-Associated ER Membrane (MAM).[1][2] -

Binding Mode: The protonated nitrogen of the piperazine forms a salt bridge with Asp126 in the

R binding pocket, while the dichlorobenzyl group occupies the hydrophobic pocket. -

Signaling Cascade:

-

Ligand Binding: The molecule binds to

R, causing it to dissociate from the chaperone BiP (Binding immunoglobulin Protein). -

Chaperone Activation: Free

R stabilizes IP3 Receptor Type 3 (IP3R3) at the MAM. -

Calcium Flux: This interaction ensures proper

transfer from the ER to the Mitochondria. -

Outcome:

-

Neuroprotection: Prevention of ER stress and unfolded protein response (UPR).

-

Cytotoxicity (High Dose): Excessive stabilization can lead to mitochondrial

overload, triggering apoptosis in cancer cells (a mechanism exploited by piperazine-based chemotherapeutics).

-

-

Figure 1: Sigma-1 Receptor modulation pathway.[1] The ligand triggers the dissociation of

Secondary Mechanism: Antimicrobial & Antifungal Action

The 2,4-dichlorobenzyl moiety is a potent pharmacophore found in antiseptics (e.g., Dichlorobenzyl alcohol).[1]

-

Membrane Disruption: The lipophilic dichlorobenzyl tail inserts into the fungal/bacterial cell membrane, disrupting the acyl chain packing. This increases membrane permeability, causing leakage of intracellular ions (

) and eventual cell lysis. -

Enzyme Inhibition (Fungal): In fungal models, piperazine derivatives can inhibit

-reductase and

Tertiary Mechanism: Anthelmintic (GABA Agonism)

Like the parent compound piperazine, this derivative retains activity against nematodes (e.g., Ascaris lumbricoides).[3]

Experimental Validation Protocols

To validate the mechanism of action in a research setting, the following protocols are recommended.

Protocol: Sigma-1 Receptor Radioligand Binding Assay

Objective: Determine the binding affinity (

-

Membrane Preparation:

-

Homogenize Guinea pig brain or rat liver tissue (rich in

R) in ice-cold Tris-sucrose buffer.[1] -

Centrifuge at 1,000 x g (10 min) to remove debris; collect supernatant.

-

Centrifuge supernatant at 40,000 x g (30 min) to pellet membranes. Resuspend in 50 mM Tris-HCl (pH 7.4).

-

-

Incubation:

-

Filtration & Counting:

-

Analysis: Plot competition curves to calculate

and derive

Protocol: Synthesis of Phenylpiperazine Derivatives

Objective: Use 1-(2,4-Dichlorobenzyl)piperazine as a nucleophile to synthesize a library of bioactive probes.

Figure 2: Synthetic workflow for derivatizing the scaffold.

Step-by-Step:

-

Dissolution: Dissolve 1.0 eq of 1-(2,4-Dichlorobenzyl)piperazine in acetonitrile (

). -

Base Addition: Add 2.5 eq of anhydrous Potassium Carbonate (

) to scavenge HCl. -

Electrophile Addition: Add 1.1 eq of the desired alkyl/aryl halide or acyl chloride.[1]

-

Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor via TLC.

-

Work-up: Filter off inorganic salts. Evaporate solvent.[1] Partition residue between water and Ethyl Acetate.[1]

-

Purification: Purify via column chromatography (Silica gel, DCM:MeOH gradient).

References

-

PubChem. (2025).[4] 1-(2,4-Dichlorobenzyl)piperazine Compound Summary. National Center for Biotechnology Information.[1]

-

[Link]

-

-

Meskini, N., et al. (2021).

-

Martin, R. J. (1997). Modes of action of anthelmintic drugs. The Veterinary Journal, 154(1), 11-34.[1]

-

[Link]

-

- Biosynth. (2025). 1-(2,4-Dichlorobenzyl)

-

Gan, L. L., et al. (2010).[5] Synthesis and antimicrobial activity of novel azole-containing piperazine derivatives. ResearchGate.

-

[Link]

-

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wisdomlib.org [wisdomlib.org]

- 4. 1-(3,4-Dichlorobenzyl)piperazine | C11H14Cl2N2 | CID 2758074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Biological Activity & Therapeutic Potential of Dichlorobenzylpiperazine Derivatives

Executive Summary

The dichlorobenzylpiperazine scaffold represents a "privileged structure" in medicinal chemistry, characterized by a piperazine core N-alkylated with a dichlorinated benzyl ring. This specific pharmacophore exhibits a versatile biological profile due to the unique electronic and steric properties imparted by the dichloro-substitution pattern. Unlike simple benzylpiperazines, the addition of two chlorine atoms significantly modulates lipophilicity (LogP) and metabolic stability, enhancing membrane permeability and receptor binding affinity.

This technical guide analyzes the three primary domains of biological activity for these compounds: Antimicrobial/Antifungal efficacy , Neuropharmacological modulation (AChE inhibition) , and Cytotoxicity . It provides validated experimental workflows and mechanistic insights for researchers optimizing this scaffold for drug development.

Chemical Foundation & Structural Activity Relationship (SAR)

The core structure consists of a piperazine ring, which acts as a hydrogen bond acceptor/donor and a semi-rigid linker, attached to a lipophilic dichlorophenyl moiety.

The "Dichloro" Effect

The positioning of chlorine atoms (e.g., 2,4-dichloro vs. 3,4-dichloro vs. 3,5-dichloro) is critical for biological specificity:

-

Lipophilicity: The dichloro group increases the partition coefficient (LogP ~3.5–4.5), facilitating passive transport across the blood-brain barrier (BBB) and bacterial cell membranes.

-

Electronic Effects: Chlorine atoms withdraw electrons inductively (

effect) but donate via resonance ( -

Metabolic Blockade: Substitution at the para position (4-position) blocks CYP450-mediated hydroxylation, extending half-life.

Synthesis Protocol: Reductive Amination vs. N-Alkylation

While reductive amination is possible, nucleophilic substitution is the preferred self-validating method for high-yield synthesis of dichlorobenzylpiperazines.

Protocol: N-Alkylation of Piperazine

-

Objective: Synthesize 1-(2,4-dichlorobenzyl)piperazine (or isomers).

-

Reagents: Piperazine (anhydrous, excess), 2,4-Dichlorobenzyl chloride, K₂CO₃ (base), Acetonitrile (solvent).

Step-by-Step Workflow:

-

Preparation: Dissolve piperazine (3.0 eq) in refluxing acetonitrile. Note: Excess piperazine prevents the formation of the bis-alkylated byproduct.

-

Addition: Add 2,4-dichlorobenzyl chloride (1.0 eq) dropwise over 30 minutes.

-

Reaction: Reflux at 80°C for 4–6 hours.

-

Validation (In-process): Monitor via TLC (Mobile phase: MeOH:DCM 1:9). The product spot will be less polar than piperazine but more polar than the starting chloride.

-

Workup: Filter off inorganic salts (KCl). Evaporate solvent.

-

Purification: Acid-base extraction. Dissolve residue in dilute HCl (pH 2), wash with ether (removes non-basic impurities), basify aqueous layer with NaOH (pH 12), and extract with DCM.

-

Final Validation: ¹H-NMR must show a singlet at ~3.5 ppm (benzylic CH₂) and diagnostic aromatic splitting patterns.

Figure 1: Self-validating synthesis workflow ensuring mono-substitution via stoichiometry control and acid-base purification.

Therapeutic Domain: Antimicrobial & Antifungal Activity[1][2][3][4][5]

Dichlorobenzylpiperazines exhibit broad-spectrum activity, particularly against Gram-positive bacteria (S. aureus) and fungi (C. albicans, A. fumigatus).

Mechanism of Action

The mechanism is distinct from beta-lactams. The lipophilic dichlorobenzyl tail inserts into the lipid bilayer of the microbial cell membrane, while the cationic piperazine head group interacts with negatively charged phosphate heads. This destabilizes the membrane, causing leakage of intracellular electrolytes (K+) and proteins.

-

3,5-Dichloro Isomers: Research indicates 3,5-dichlorobenzyl derivatives often possess superior antifungal activity (comparable to commercial fungicides like boscalid) due to optimal steric fit in fungal succinate dehydrogenase (SDH) enzymes or membrane lipid packing.

Validated Assay: MIC Determination (Broth Microdilution)

To ensure trustworthiness, this protocol includes mandatory growth and sterility controls.

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in Mueller-Hinton Broth. -

Plate Setup: Use 96-well plates. Add 100 µL of test compound (serial dilutions from 100 µg/mL to 0.1 µg/mL).

-

Controls (Critical):

-

Positive Control:[1] Ciprofloxacin (Bacteria) or Fluconazole (Fungi).

-

Growth Control: Broth + Bacteria + Solvent (DMSO).

-

Sterility Control: Broth only.

-

-

Incubation: 37°C for 24h (Bacteria) or 48h (Fungi).

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity .

-

Data Reporting: Report MIC as the median of three independent replicates.

Comparative Activity Table

| Compound Variant | Target Organism | MIC Range (µg/mL) | Potency vs. Std |

|---|---|---|---|

| 1-(2,4-dichlorobenzyl)piperazine | S. aureus (Gram +) | 4 – 16 | Moderate |

| 1-(3,4-dichlorobenzyl)piperazine | E. coli (Gram -) | 16 – 64 | Low |

| 3,5-dichlorobenzyl ester derivs | B. cinerea (Fungi) | 1.6 – 6.6 | High (Boscalid-like) |

Therapeutic Domain: Neuropharmacology (AChE Inhibition)

A critical application of benzylpiperazines is in the treatment of Alzheimer's Disease (AD) as Acetylcholinesterase (AChE) inhibitors.

Mechanism: Dual Binding Site Inhibition

The AChE enzyme features a deep catalytic gorge.

-

Anionic Subsite (Bottom): The protonated nitrogen of the piperazine ring interacts via cation-

interactions with Trp84. -

Peripheral Anionic Site (PAS - Top): The dichlorophenyl ring engages in

-

-

Significance: Dual binding not only inhibits acetylcholine hydrolysis but also prevents A

-peptide aggregation, which is catalyzed by the PAS.

SAR Insight

-

Ortho-substitution (2-Cl): Enhances potency significantly (IC50 < 1 µM) due to steric locking of the phenyl ring in the PAS.

-

Linker Length: An ethyl linker between piperazine and an anchoring group (like phthalimide) often improves efficacy, but the direct benzyl group remains a potent core fragment.

Figure 2: Dual binding mechanism of dichlorobenzylpiperazines within the Acetylcholinesterase gorge.

Validated Assay: Ellman’s Method

Protocol:

-

Buffer: 0.1 M Phosphate buffer (pH 8.0).

-

Substrate: Acetylthiocholine iodide (ATChI).

-

Chromogen: DTNB (Ellman's reagent).

-

Reaction:

-

Mix Enzyme (AChE source) + Test Compound + Buffer. Incubate 15 min at 25°C.

-

Add DTNB + ATChI.

-

-

Measurement: Monitor absorbance at 412 nm for 5 minutes. The hydrolysis of ATChI produces thiocholine, which reacts with DTNB to form a yellow anion (TNB).

-

Calculation: % Inhibition =

.

Future Directions & Optimization

Researchers should focus on hybridization strategies . Coupling the dichlorobenzylpiperazine moiety with other pharmacophores (e.g., coumarins, triazoles) can create "Multi-Target Directed Ligands" (MTDLs) that simultaneously treat infection and neurodegeneration, or target resistant cancer lines via tubulin inhibition.

References

-

Review of Piperazine Pharmacophores: Piperazine based antimicrobial polymers: a review. National Institutes of Health.

-

Antifungal Activity of Dichlorobenzyl Derivatives: Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. PubMed.

-

AChE Inhibition: Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives. PubMed Central.

-

Chemical Safety & Properties: 1-(2,4-Dichlorobenzyl)piperazine Compound Summary. PubChem.[2][3]

-

Anticancer Potential: Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives.[4] Bilkent University Repository.

Sources

- 1. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]

- 2. 1-(3,4-Dichlorobenzyl)piperazine | C11H14Cl2N2 | CID 2758074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(2,4-Dichlorobenzyl)piperazine | C11H14Cl2N2 | CID 411179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]

1-(2,4-Dichlorobenzyl)piperazine solubility data

Executive Summary

1-(2,4-Dichlorobenzyl)piperazine (CAS 51619-56-8) is a critical pharmacophore and intermediate, primarily utilized in the synthesis of azole antifungals (e.g., Miconazole, Econazole) and various CNS-active agents.[1] Its physicochemical behavior is dominated by the amphiphilic nature of the piperazine core—acting as a secondary amine base—and the lipophilic 2,4-dichlorobenzyl moiety.[1]

This guide provides a comprehensive solubility profile, contrasting the free base (a viscous liquid) with its hydrochloride salts (crystalline solids).[1] It details the thermodynamic drivers of dissolution and provides validated protocols for determining precise solubility limits, ensuring robust process development for N-alkylation and purification workflows.[1]

Physicochemical Identity & Properties

Understanding the fundamental properties is a prerequisite for predicting solubility behavior in unlisted solvents.[1]

| Property | Data | Relevance to Solubility |

| Chemical Name | 1-(2,4-Dichlorobenzyl)piperazine | -- |

| CAS Number | 51619-56-8 | Unique Identifier |

| Molecular Weight | 245.15 g/mol | Moderate size; diffusion-limited dissolution is negligible.[1] |

| Physical State (RT) | Viscous Liquid | Critical: The free base is an oil, not a solid.[1] It is miscible rather than "soluble" in many organics.[1] |

| Density | 1.255 g/mL (at 25 °C) | Denser than water; forms the lower layer in biphasic aqueous extractions. |

| Predicted LogP | ~2.6 | Moderately lipophilic.[1] Prefers organic phases (DCM, Toluene) over neutral water.[1] |

| Predicted pKa | ~9.8 (N4), ~5.5 (N1) | The distal nitrogen (N4) is highly basic.[1] Solubility is drastically pH-dependent.[1] |

Technical Insight: The 2,4-dichlorobenzyl group exerts a negative inductive effect (-I), slightly reducing the basicity of the proximal nitrogen (N1).[1] However, the distal nitrogen (N4) remains a strong base, making the molecule highly responsive to pH manipulation—a key lever for purification via acid-base extraction.[1]

Solubility Data Analysis

The solubility of 1-(2,4-Dichlorobenzyl)piperazine is binary: it behaves as a lipophile in its free base form and as a hydrophilic electrolyte in its salt form.[1]

Qualitative Solubility Map

| Solvent Class | Solvent Example | Free Base Solubility (Liquid) | HCl Salt Solubility (Solid) | Mechanistic Explanation |

| Aqueous (Neutral) | Water (pH 7) | Sparingly Soluble (< 1 mg/mL) | Freely Soluble (> 100 mg/mL) | The hydrophobic benzyl tail dominates the free base.[1] Ionization of the amine drives salt solubility.[1] |

| Aqueous (Acidic) | 0.1 M HCl | Freely Soluble (Forms Salt) | Freely Soluble | Protonation of N4 (and N1 at low pH) breaks the crystal lattice and solvates the cation.[1] |

| Chlorinated | Dichloromethane (DCM) | Miscible | Insoluble | DCM solvates the lipophilic benzyl ring well but cannot break the ionic lattice of the salt.[1] |

| Alcohols | Methanol / Ethanol | Miscible | Soluble | Alcohols offer a "Goldilocks" zone: H-bonding solvates the amine/salt, while the alkyl chain solvates the benzyl group.[1] |

| Aromatic | Toluene | Miscible | Insoluble | Critical for process chemistry: Toluene is the preferred solvent for reacting the free base but will precipitate the salt. |

| Ethers | Diethyl Ether / MTBE | Soluble | Insoluble | Useful for washing crude salts to remove non-polar impurities.[1] |

Thermodynamic Parameters (Estimated)

-

Enthalpy of Dissolution (

): Positive (Endothermic).[1] Solubility of the salt form increases with temperature.[1][2] -

Hydrotrophy: The presence of the dichlorobenzyl ring suggests that hydrotropic agents (e.g., urea, sodium benzoate) could significantly enhance aqueous solubility of the free base, though this is rarely required in standard synthesis.[1]

Experimental Protocols

Since batch-specific impurities and polymorphs (for salts) can alter solubility, "book values" should be validated. Use these self-validating protocols.

Protocol A: Equilibrium Solubility Determination (Shake-Flask Method)

For determining the exact saturation point of the solid salt form.[1]

-

Preparation: Add excess solid 1-(2,4-Dichlorobenzyl)piperazine HCl to 10 mL of the target solvent in a sealed glass vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter the supernatant through a 0.45 µm PVDF syringe filter (pre-heated to the same temperature to prevent precipitation).

-

Quantification: Dilute the filtrate 1:100 with Mobile Phase and analyze via HPLC (UV detection at 220 nm).

-

Calculation:

[1]

-

Protocol B: pH-Solubility Profiling (Potentiometric Titration)

For optimizing Acid-Base Extraction.

-

Dissolution: Dissolve 100 mg of the free base in 50 mL of 0.1 M HCl (fully protonated).

-

Titration: Slowly titrate with 0.1 M NaOH while monitoring pH and turbidity.

-

Data Point: Record the pH at the onset of turbidity (

). This is the pH of precipitation , critical for determining the operational window for aqueous workups.[1]

Process Development Workflow

The following diagram illustrates the decision logic for solvent selection during purification and synthesis, based on the solubility data above.

Figure 1: Solubility-driven workflow for solvent selection in synthesis and purification.[1]

Implications for Drug Development

-

Synthesis of Miconazole/Econazole:

-

The reaction of 1-(2,4-dichlorobenzyl)piperazine with imidazole derivatives typically requires a dipolar aprotic solvent (DMF) or a non-polar solvent (Toluene) with Phase Transfer Catalysis (PTC).[1]

-

Recommendation: Use Toluene for the reaction.[1][3] Upon completion, wash with water to remove inorganic salts (solubility mismatch), then extract the product into aqueous acid to separate it from unreacted neutral lipophiles.[1]

-

-

Formulation Stability:

-

Impurity Rejection:

-

A common impurity is the bis-alkylated piperazine (1,4-bis(2,4-dichlorobenzyl)piperazine).[1] This impurity is significantly more lipophilic and less basic than the mono-substituted product.[1]

-

Purification Strategy: Dissolve the crude mixture in dilute acid (pH ~5). The mono-substituted product (pKa ~9.[1]8) will ionize and dissolve in water.[1] The bis-impurity (less basic, highly lipophilic) will remain in the organic layer or precipitate out.[1]

-

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 411179, 1-(2,4-Dichlorobenzyl)piperazine. Retrieved from [Link][1]

-

Godefroi, E. F., et al. (1969).[1] "Preparation and antiparasitic activity of some new imidazole derivatives." Journal of Medicinal Chemistry, 12(5), 784-791.[1] (Foundational text on imidazole/piperazine antifungal synthesis).

Sources

preparation of 1-(2,4-Dichlorobenzyl)piperazine from piperazine

An Application Note for the Synthesis of 1-(2,4-Dichlorobenzyl)piperazine, a Key Pharmaceutical Intermediate

Authored by: A Senior Application Scientist

Abstract

1-(2,4-Dichlorobenzyl)piperazine is a critical building block in the synthesis of numerous pharmacologically active compounds, including antihistamines and antipsychotics.[1] Its structure, featuring the piperazine moiety, is a prevalent scaffold in drug design, valued for its ability to influence physicochemical properties and serve as a versatile linker.[2][3] This application note provides a comprehensive, field-proven protocol for the synthesis of 1-(2,4-Dichlorobenzyl)piperazine via the direct N-alkylation of piperazine with 2,4-dichlorobenzyl chloride. We delve into the mechanistic rationale behind the procedural steps, emphasizing strategies to optimize yield and purity by controlling the common side reaction of N,N'-disubstitution. This guide is intended for researchers in medicinal chemistry and drug development, offering a robust and reproducible methodology complete with safety protocols and analytical characterization.

Introduction: The Strategic Importance of Benzylpiperazines

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[1][2] Its two nitrogen atoms provide sites for substitution, allowing chemists to modulate properties such as solubility, basicity, and receptor binding affinity. The synthesis of monosubstituted piperazines is a foundational step in the development of more complex molecules. The target compound, 1-(2,4-Dichlorobenzyl)piperazine, serves as a precursor for drugs where the dichlorobenzyl group is a key pharmacophoric element.

The primary synthetic challenge in this preparation is achieving selective mono-N-alkylation of the symmetrical piperazine molecule. The secondary amine of the desired product is also nucleophilic and can react with another molecule of the alkylating agent to form an undesired 1,4-disubstituted by-product. This protocol is designed to maximize the formation of the monosubstituted product through strategic control of stoichiometry.

Mechanistic Rationale: The SN2 Pathway

The core of this synthesis is a nucleophilic substitution reaction (SN2) between piperazine and 2,4-dichlorobenzyl chloride.

-

Nucleophile: Piperazine, with its two secondary amine groups, acts as the nucleophile.

-

Electrophile: 2,4-Dichlorobenzyl chloride provides the electrophilic benzylic carbon, which is susceptible to nucleophilic attack. The chloride is an effective leaving group.

The reaction proceeds as follows: One of the nitrogen atoms of piperazine attacks the benzylic carbon of 2,4-dichlorobenzyl chloride, displacing the chloride ion and forming a new carbon-nitrogen bond. This initial reaction forms a quaternary ammonium salt, which is then deprotonated by a base to yield the free amine product.

To suppress the formation of the 1,4-disubstituted by-product, a large molar excess of piperazine is employed. This statistical approach ensures that a molecule of 2,4-dichlorobenzyl chloride is far more likely to encounter a molecule of the starting piperazine than the monosubstituted product, thereby favoring the desired reaction pathway. An inorganic base, such as potassium carbonate, is used to neutralize the hydrogen chloride (HCl) generated during the reaction, preventing the protonation of the piperazine nucleophile and driving the reaction to completion.

Reaction Scheme

Caption: Reaction scheme for the N-alkylation of piperazine.

Experimental Protocol

This protocol outlines a laboratory-scale synthesis designed for high yield and purity.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio | Supplier |

| Piperazine (Anhydrous) | 86.14 | 43.1 g | 0.50 | 5 | Sigma-Aldrich |

| 2,4-Dichlorobenzyl chloride | 195.46 | 19.55 g | 0.10 | 1 | Alfa Aesar |

| Potassium Carbonate (K₂CO₃) | 138.21 | 27.6 g | 0.20 | 2 | Fisher Scientific |

| Acetonitrile (CH₃CN) | 41.05 | 250 mL | - | - | VWR |

| Dichloromethane (DCM) | 84.93 | 300 mL | - | - | VWR |

| Deionized Water | 18.02 | 500 mL | - | - | - |

| Brine (Saturated NaCl) | - | 100 mL | - | - | - |

| Anhydrous Sodium Sulfate | 142.04 | ~20 g | - | - | - |

Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Dropping funnel (100 mL)

-

Nitrogen inlet/outlet

-

Separatory funnel (1 L)

-

Rotary evaporator

-

Standard laboratory glassware

Synthetic Procedure

Sources

Comprehensive Application Note: Analytical Profiling of 1-(2,4-Dichlorobenzyl)piperazine

Introduction & Molecule Profile[1][2][3][4][5][6]

1-(2,4-Dichlorobenzyl)piperazine (CAS: 51619-56-8) is a critical pharmacophore and intermediate used in the synthesis of imidazole-class antifungal agents, including Miconazole , Econazole , and Sulconazole .[1][2] It is formed via the nucleophilic attack of piperazine on 2,4-dichlorobenzyl chloride.[3][2]

In drug development, this molecule must be monitored as:

-

A Key Intermediate: To ensure stoichiometry and yield during API synthesis.

-

A Process Impurity: Residual levels must be quantified in final API batches (typically <0.15% per ICH Q3A).

-

A Pharmacological Agent: As a benzylpiperazine (BZP) analog, it possesses potential psychoactive properties, necessitating forensic and bioanalytical monitoring.[3][2]

Physicochemical Profile

| Property | Value | Analytical Implication |

| Molecular Formula | C₁₁H₁₄Cl₂N₂ | Distinctive Cl₂ isotope pattern (M, M+2, M+4).[1][2] |

| Molecular Weight | 245.15 g/mol | Monoisotopic mass: 244.05 Da.[3][1] |

| pKa (Calculated) | ~9.1 (2° Amine), ~5.5 (3° Amine) | Highly basic.[3][1] Requires pH control in LC (pH < 3 or > 10) or derivatization in GC.[3][1] |

| LogP | ~2.8 | Moderately lipophilic; suitable for Reverse Phase LC and LLE.[3][1] |

| Solubility | Water (Low), DCM (High), MeOH (High) | Free base is lipophilic; HCl salt is water-soluble.[3][1][2] |

Analytical Strategy & Workflow

The choice of method depends on the sensitivity required and the matrix complexity.[3]

Figure 1: Decision tree for selecting the appropriate analytical technique based on sample type and sensitivity requirements.

Method A: HPLC-UV (Purity & Stoichiometry)[6]

Application: Routine Quality Control (QC) of synthesis starting materials and reaction monitoring. Principle: Reverse-phase chromatography using acidic pH to ensure protonation of the piperazine nitrogen, preventing peak tailing caused by interaction with silanols.[3]

Protocol Parameters

| Parameter | Condition |

| Column | C18 or Phenyl-Hexyl (e.g., Phenomenex Kinetex 2.6 µm), 100 x 4.6 mm |

| Mobile Phase A | 0.1% Phosphoric Acid or 20 mM Ammonium Phosphate (pH 3.[1][2]0) |

| Mobile Phase B | Acetonitrile (ACN) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 220 nm (Dichlorobenzyl absorption) |

| Temperature | 40°C |

Gradient Table

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 10.0 | 40 | 60 |

| 12.0 | 10 | 90 |

| 12.1 | 90 | 10 |

| 15.0 | 90 | 10 |

Critical Note: The 2,4-dichlorobenzyl moiety provides sufficient UV absorption at 220 nm.[3][1][2] Do not use 254 nm as the primary wavelength, as sensitivity will drop significantly.[3]

Method B: LC-MS/MS (Trace Analysis & Bioanalysis)[6]

Application: Quantifying 1-(2,4-Dichlorobenzyl)piperazine as a genotoxic impurity (GTI) or in plasma (PK studies).[1]

Principle: Electrospray Ionization (ESI) in Positive mode.[3][1] The molecule readily forms a singly charged protonated ion

Mass Spectrometry Settings

-

Ionization: ESI Positive

-

Quantifier Transition: 245.1 → 159.0 (Loss of piperazine ring; formation of dichlorobenzyl cation)[3]

-

Qualifier Transition: 245.1 → 85.1 (Piperazine ring fragment)[3][1]

-

Collision Energy: ~20-25 eV (Optimized for 159 fragment)[1]

Chromatographic Conditions (UPLC)

-

Column: HSS T3 or C18 (1.8 µm, 2.1 x 50 mm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Methanol

-

Gradient: 5% B to 95% B over 3 minutes.

Mechanism of Fragmentation:

Figure 2: Primary fragmentation pathway in ESI+ MS/MS.[1]

Method C: GC-MS (Forensic & Volatile Impurities)[6]

Application: Forensic identification (designer drug screening) or residual solvent/reagent analysis.[3][1] Challenge: Secondary amines (piperazines) can adsorb to active sites in the GC inlet, causing tailing.[3] Solution: Derivatization with TFAA (Trifluoroacetic anhydride) or use of base-deactivated liners.[3][1]

Protocol

-

Sample Prep: Dissolve 10 mg sample in 1 mL Ethyl Acetate.

-

Derivatization (Optional but Recommended): Add 50 µL TFAA. Incubate at 60°C for 20 mins. Evaporate and reconstitute.

-

Inlet: Splitless, 250°C.

-

Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).[3][1]

-

Oven: 80°C (1 min) → 20°C/min → 300°C (hold 5 min).

-

MS Detection: EI Source (70 eV).

Sample Preparation Protocols

Protocol 1: Extraction from Reaction Mixture (High Conc.)

-

Take 1 mL reaction aliquot.

-

Quench with 5 mL 1N NaOH (pH > 12 ensures free base form).

-

Extract with 5 mL Dichloromethane (DCM).

Protocol 2: Trace Extraction from Plasma (Bioanalysis)[5][6]

-

Add 10 µL Internal Standard (e.g., BZP-d7 or deuterated analog).[3][1]

-

Perform Protein Precipitation: Add 300 µL cold Acetonitrile. Vortex 1 min.

-

Centrifuge at 10,000 rpm for 5 min.

-

Evaporate supernatant and reconstitute in 100 µL 10% Methanol/Water.

-

Inject 5 µL into LC-MS/MS.

References

-

USP Monograph: Miconazole Nitrate. United States Pharmacopeia.[3][1] (Defines related compounds and HPLC conditions for imidazole antifungals).

-

European Pharmacopoeia (Ph.[3][1] Eur.) 10.0. Miconazole.[3][1] (Lists impurities including dichlorobenzyl derivatives).

-

PubChem Compound Summary. "1-(2,4-Dichlorobenzyl)piperazine" (CID 411179).[3][1] Link[3][1]

-

UNODC. "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." (Guidelines for GC-MS analysis of benzylpiperazine analogs). Link

-

De Boer, D., et al. "Piperazine-like compounds: a new group of designer drugs-of-abuse on the European market."[1][2] Forensic Science International, 2001.[3][2] (Mass spectral fragmentation patterns of piperazines).

Sources

- 1. 1-(2,4-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 2737527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN104610154A - Preparation method of miconazole nitrate - Google Patents [patents.google.com]

- 3. uregina.ca [uregina.ca]

- 4. 1-(2,4-DICHLOROBENZYL)PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

Application Note: HPLC Quantification of 1-(2,4-Dichlorobenzyl)piperazine

Introduction & Chemical Context

1-(2,4-Dichlorobenzyl)piperazine (often abbreviated as 2,4-DCBP) is a critical pharmacophore and intermediate used in the synthesis of azole antifungal agents, most notably Oxiconazole and Sulconazole . It is also monitored as a degradation product and a process-related impurity in final drug substances.

The Analytical Challenge

The quantification of 2,4-DCBP presents a classic chromatographic paradox:

-

Lipophilicity: The dichlorobenzyl moiety requires a significant organic fraction for elution (Retained on C18).

-

Basicity: The piperazine ring (secondary amine, pKa ~9.8) protonates at neutral/acidic pH. This positive charge interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing and poor reproducibility.

This application note provides two distinct protocols: a robust Quality Control (QC) Method using phosphate buffers for maximum peak symmetry, and an LC-MS Compatible Method for trace analysis.

Chemical Properties & Detection Logic

| Parameter | Value / Description | Analytical Implication |

| Structure | ![Chemical Structure Description: Piperazine ring attached to a 2,4-dichlorobenzyl group] | Dual nature: Polar amine head, Non-polar aromatic tail. |

| Molecular Weight | 245.15 g/mol | Suitable for standard HPLC and LC-MS. |

| pKa | ~5.4 (N1) and ~9.8 (N4) | Analyte is positively charged at pH < 9. |

| UV Chromophore | Dichlorobenzene ring | |

| Solubility | Methanol, Acetonitrile, DMSO | Sample diluent must match initial mobile phase strength. |

Visualizing the Method Development Strategy

The following decision tree illustrates the logic applied to overcome the "Silanol Effect" common in piperazine analysis.

Figure 1: Strategic decision tree for selecting the appropriate buffering system based on detection requirements.

Protocol A: The "Gold Standard" QC Method (UV-Vis)

This method utilizes Triethylamine (TEA) as a silanol blocker. The TEA competes with the piperazine amine for active sites on the column, significantly reducing tailing.

Chromatographic Conditions

| Parameter | Setting | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3 or equiv.) | High surface area for retention; "Base Deactivated" silica preferred. |

| Mobile Phase A | 20 mM KH₂PO₄ + 0.2% TEA, adjusted to pH 3.0 with H₃PO₄ | Low pH ensures ionization; TEA blocks silanols. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong solvent for the dichlorobenzyl group. |

| Mode | Isocratic: 60% A / 40% B | Stable baseline for accurate integration. |

| Flow Rate | 1.0 mL/min | Standard backpressure and efficiency. |

| Temp | 30°C | Improves mass transfer, sharpening peaks. |

| Detection | UV @ 215 nm | Maximum sensitivity for the benzyl ring. |

| Injection Vol | 10 - 20 µL | Dependent on concentration (Target: 0.5 - 1.0 AU). |

Preparation Steps[1][2][3][4]

-

Buffer Preparation: Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 900 mL water. Add 2.0 mL of Triethylamine. Adjust pH to 3.0 ± 0.05 with dilute Phosphoric Acid. Dilute to 1000 mL. Filter through 0.45 µm membrane.[1]

-

Standard Stock: Weigh 25 mg of 2,4-DCBP reference standard into a 50 mL volumetric flask. Dissolve in 10 mL Methanol; dilute to volume with Mobile Phase.

-

System Suitability: Inject the standard 6 times.

-

Acceptance Criteria: %RSD of Area < 2.0%; Tailing Factor (T) < 1.5; Theoretical Plates (N) > 3000.

-

Protocol B: LC-MS Compatible Method

For impurity profiling where mass identification is required, non-volatile phosphate buffers and TEA are forbidden. We substitute with Ammonium Formate.[2]

Chromatographic Conditions

| Parameter | Setting |

| Column | C18, 150 x 2.1 mm, 3 µm (UHPLC compatible preferred) |

| Mobile Phase A | 10 mM Ammonium Formate, pH 4.0 (adj. with Formic Acid) |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-10 min: 10%→80% B; 10-12 min: 80% B |

| Flow Rate | 0.3 mL/min (for 2.1 mm ID) |

| Detection | ESI (+) MS (SIM mode: m/z 245.1) |

Analytical Workflow & Data Logic

Figure 2: Step-by-step analytical workflow from sample preparation to data generation.

Troubleshooting & Expertise

The "Ghost Peak" Phenomenon[6]

-

Issue: In gradient runs, you may see a peak at the same retention time as 2,4-DCBP in the blank.

-

Cause: Piperazine derivatives are "sticky." They can adsorb to the injector needle or rotor seal (Carryover).

-

Solution: Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid . The acid ensures the basic amine remains soluble and is washed away.

Peak Tailing > 1.5

-

Cause: Insufficient silanol suppression.

-

Fix (Method A): Increase TEA concentration to 0.5% or increase buffer molarity to 50 mM.

-

Fix (Method B): Switch to a "High pH" resistant column (e.g., Waters XBridge) and run at pH 9.5 using Ammonium Bicarbonate. At pH 9.5, the piperazine is non-ionized (neutral), eliminating ionic interaction with silanols entirely.

References

-

United States Pharmacopeia (USP).Oxiconazole Nitrate: Organic Impurities.

-

Muszalska, I., et al. (2005).[3] "HPLC and TLC methodology for determination or purity evaluation of piperazine derivatives." Acta Poloniae Pharmaceutica.

-

Element Lab Solutions. "Peak Tailing in HPLC: Causes and Solutions for Basic Compounds."

-

BOC Sciences. "Oxiconazole Impurities and Intermediates: 1-(2,4-Dichlorobenzyl)piperazine properties."

Disclaimer: This protocol is intended for research and development purposes. Validation according to ICH Q2(R1) guidelines is required before applying this method to GMP release testing.

Sources

Application Notes and Protocols for the NMR Spectroscopic Characterization of 1-(2,4-Dichlorobenzyl)piperazine

Abstract

This comprehensive technical guide provides a detailed framework for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 1-(2,4-Dichlorobenzyl)piperazine, a key intermediate in pharmaceutical synthesis. This document outlines optimized protocols for sample preparation, data acquisition using ¹H and ¹³C NMR, and advanced 2D NMR techniques (COSY and HSQC) for unambiguous structural elucidation. The causality behind experimental choices is explained to empower researchers in adapting these methods. This guide is intended for researchers, scientists, and drug development professionals requiring robust analytical methodologies for the characterization of piperazine-containing compounds.

Introduction: The Significance of 1-(2,4-Dichlorobenzyl)piperazine and the Role of NMR

1-(2,4-Dichlorobenzyl)piperazine is a substituted benzylpiperazine derivative. The piperazine moiety is a prevalent scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active agents. Its unique structural and electronic properties make it a versatile building block in drug design. Accurate and comprehensive characterization of intermediates like 1-(2,4-Dichlorobenzyl)piperazine is paramount to ensure the quality, purity, and desired structure of final active pharmaceutical ingredients (APIs).

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms makes it an indispensable tool in chemical synthesis and drug development. This guide will delve into the practical application of NMR spectroscopy for the definitive characterization of 1-(2,4-Dichlorobenzyl)piperazine.

Molecular Structure and NMR-Active Nuclei